2-(2-Ethoxyphenyl)-3-methylbutanenitrile
Description
2-(2-Ethoxyphenyl)-3-methylbutanenitrile is an organic nitrile compound featuring a 2-ethoxyphenyl substituent and a branched methylbutanenitrile chain. The ethoxy group (-OCH2CH3) at the ortho position of the phenyl ring introduces steric and electronic effects that distinguish it from related compounds. Its molecular formula is inferred to be C13H17NO, with a molecular weight of approximately 203.3 g/mol (calculated from analogs in and ).
Properties
CAS No. |
120352-93-4 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-13-8-6-5-7-11(13)12(9-14)10(2)3/h5-8,10,12H,4H2,1-3H3 |
InChI Key |
PICRMDCCMUNZOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(C#N)C(C)C |
Synonyms |
Benzeneacetonitrile, 2-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9)
Structural Differences :
Key Data :
| Property | 2-(4-Chlorophenyl)-3-methylbutanenitrile | 2-(2-Ethoxyphenyl)-3-methylbutanenitrile (Inferred) |
|---|---|---|
| Molecular Formula | C11H12ClN | C13H17NO |
| Molecular Weight (g/mol) | 193.68 | ~203.3 |
| Substituent Position | Para-Cl | Ortho-OCH2CH3 |
| Key Application | Pesticide synthesis | Likely agrochemical/pharmaceutical intermediate |
2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3)
Structural Differences :
- Lacks the phenyl ring entirely, with the ethoxy group directly attached to the nitrile-bearing carbon.
- Molecular formula: C7H13NO; molecular weight: 127.18 g/mol .
Key Data :
| Property | 2-Ethoxy-3-methylbutanenitrile | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C7H13NO | C13H17NO |
| Molecular Weight (g/mol) | 127.18 | ~203.3 |
| Aromatic System | Absent | Present (2-ethoxyphenyl) |
| Reactivity | Higher nucleophilicity | Enhanced steric effects due to aromatic substitution |
Generalized Comparison of Substituent Effects
- Ethoxy (-OCH2CH3) vs. Chloro (-Cl): Ethoxy groups increase electron density on the phenyl ring, promoting hydrogen bonding and π-π stacking. Chlorine reduces electron density, favoring electrophilic attack .
Aromatic vs. Aliphatic Nitriles :
Research Findings and Implications
- Synthetic Routes : The ethoxyphenyl variant likely requires Friedel-Crafts alkylation or Ullmann coupling to introduce the ethoxy group, contrasting with the chlorophenyl analog’s reliance on chlorination .
- Biological Activity : The ethoxy group’s lipophilicity may enhance membrane permeability in pharmaceuticals, while the chlorophenyl compound’s bioactivity is tied to its insecticidal properties .
- The ethoxyphenyl variant’s larger size may reduce volatility and inhalation risks compared to simpler nitriles .
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